molecular formula C6H6ClNO3S2 B063090 (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 160982-16-1

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No. B063090
M. Wt: 239.7 g/mol
InChI Key: OFJGKGNJDCLNPM-SCSAIBSYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several key steps, including N-alkylation, ring expansion, and reaction with various nucleophiles under specific conditions. For instance, a novel series of biologically active 4-hydroxy-2H-1,2-benzothiazine derivatives were synthesized starting from ultrasonic-mediated N-alkylation of sodium saccharin, demonstrating the complexity and specificity required in synthesizing such compounds (Zia-ur-Rehman et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[3,2-e][1,2]thiazine derivatives is characterized by extensive intramolecular hydrogen bonds, which stabilize the compound's structure. This is exemplified in the study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, where the heterocyclic thiazine rings adopt half-chair conformations, indicating the importance of intramolecular interactions in defining the structure (Siddiqui et al., 2008).

Chemical Reactions and Properties

Thieno[3,2-e][1,2]thiazine derivatives are involved in various chemical reactions, demonstrating a range of reactivities. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used as a catalyst for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting the compound's utility in facilitating diverse chemical transformations (Khazaei et al., 2015).

Scientific Research Applications

  • Antimicrobial and Antiviral Applications

    • Field : Medicinal Chemistry
    • Application Summary : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to possess antimicrobial and antiviral activities .
  • Antihypertensive Applications

    • Field : Medicinal Chemistry
    • Application Summary : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to possess antihypertensive activities .
  • Antidiabetic Applications

    • Field : Medicinal Chemistry
    • Application Summary : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to possess antidiabetic activities .
  • Anticancer Applications

    • Field : Medicinal Chemistry
    • Application Summary : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to possess anticancer activities .
  • KATP Channel Activators

    • Field : Medicinal Chemistry
    • Application Summary : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as KATP channel activators .
  • AMPA Receptor Modulators

    • Field : Medicinal Chemistry
    • Application Summary : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as AMPA receptor modulators .

properties

IUPAC Name

(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJGKGNJDCLNPM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471786
Record name (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

CAS RN

160982-16-1, 138890-89-8
Record name (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
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Synthesis routes and methods

Procedure details

A 50-L, 5-necked flask equipped with a mechanical stirrer and a thermometer was flushed with nitrogen overnight. Working under nitrogen, the flask was charged with 3-bromoacetyl-5-chloro-2-thiophenesulfonamide (4, 855 g, 2.68 mol) and t-butyl methyl ether (12.5 L). The stirred suspension was cooled to -40° C. using a dry-ice/2-propanol bath and (+)-β-chlorodiisopinocampheylborane (4.5 L of a 1.2M solution in t-butyl methyl ether, 5.4 mol, 2 eq) was added via a cannula over 30 minutes, causing the temperature to rise to -32° C. The reaction mixture was maintained between -25° to -20° C. for 3.5 hours, after which TLC analysis indicated complete reduction. The mixture was warmed to 0° C. and 1M aqueous sodium hydroxide (11 L) was added from an addition funnel over 10 minutes, causing the temperature to rise to 22° C. The biphasic mixture was stirred vigorously at ambient temperature for 2 hours, after which TLC analysis indicated complete cyclization. The phases were split and the dark aqueous layer was extracted with t-butyl methyl ether (3 L), acidified to pH 1 using concentrated hydrochloric acid, and extracted with ethyl acetate (2×4 L). The combined ethyl acetate extracts were washed with saturated aqueous sodium chloride (3 L), dried over sodium sulfate (1 kg), filtered, and concentrated to a volume of about 1 liter by rotary evaporation, at which point toluene (2 L) was added. As the remainder of the ethyl acetate was stripped, the product crystallized from toluene. It was collected by filtration, washed with toluene (2 L) and methylene chloride (2 L), and dried in air at ambient temperature to a constant weight of 498 grams (77%) of 5: mp 126°-127° C.; IR (KBr) 3550, 3230, 1430, 1410, 1320, 1170, 860, 720, 550, 470 cm-1 ; 1H NMR (DMSO-d6) δ8.18-8.11 (m, 1H), 7.19 (s, 1H), 5.8 (br, 1 H), 4.60-4.54 (m, 1 H), 3.68-3.55 (m, 1 H), 3.50-3.35 (m, 1 H); [α]25D -5.9° (c=1, CH3OH); Analysis for C6H6ClNO3S2 : Calcd: C, 30.06; H, 2.52; N, 5.84. Found: C, 30.14; H, 2.56; N, 5.80.
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